candelalide C
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Overview
Description
Candelalide C is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a tertiary alcohol, a member of 4-pyranones and a ketene acetal.
Scientific Research Applications
Synthesis and Potential Applications
Enantioselective Synthesis of Candelalide Compounds
- The synthesis of candelalide A, which shares a structural framework with candelalide C, involves a convergent route combining a trans-decalin portion and a γ-pyrone moiety. This process establishes the stereogenic center crucial for its biological activity, highlighting its potential as an immunosuppressive agent by blocking the Kv1.3 potassium channel (Watanabe et al., 2005).
Biological Activity and Potential as an Immunosuppressive Agent
- Candelalides A-C have been identified as novel diterpenoid pyrones that block the voltage-gated potassium channel Kv1.3, indicating their potential as immunosuppressive agents. This discovery is significant for research into treatments for conditions involving the immune system (Singh et al., 2001).
Diverse Synthetic Approaches
- The total synthesis of candelalides A, B, and C demonstrates the versatility and potential of these compounds for further study in immunosuppression and possibly other therapeutic areas. Such studies are essential for understanding their mechanism of action and for developing novel treatments (Oguchi et al., 2009).
Properties
Molecular Formula |
C28H42O5 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |
InChI |
InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1 |
InChI Key |
JFVQSDWMRIDOHK-RFHSWFGCSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C |
Canonical SMILES |
CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C |
Synonyms |
candelalide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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